4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide
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Overview
Description
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzamide group linked to an oxazole ring through an acetylamino linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives or acetyl groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}benzamide.
Isoxazole Derivatives: Compounds containing the isoxazole ring, which have similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their diverse biological properties.
Uniqueness
4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetylamino linkage and benzamide moiety differentiate it from other oxazole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C14H15N3O3/c1-8-12(9(2)20-17-8)7-13(18)16-11-5-3-10(4-6-11)14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18) |
InChI Key |
RPKIXEAZEGTOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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